molecular formula C19H18N6O2 B2937764 3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892747-47-6

3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

Cat. No. B2937764
CAS RN: 892747-47-6
M. Wt: 362.393
InChI Key: LNDCOOMCOBPTBV-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, commonly known as EMOTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMOTA is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized derivatives of 1,2,4-triazole, including compounds structurally related to the chemical , and evaluated their antimicrobial activities. These studies have found that some compounds exhibit good to moderate activities against various microorganisms, demonstrating their potential in antimicrobial applications (Bektaş et al., 2007).

Anticancer Evaluation

A series of derivatives structurally related to 3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine have been synthesized and tested for their anticancer activity. These studies show that some compounds demonstrate good to moderate activity against various human cancer cell lines, highlighting their potential in cancer research (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles, closely related to the chemical compound in focus, has been explored, revealing insights into molecular rearrangements under photoinduction. This research opens pathways for understanding the behavior of such compounds under specific environmental conditions, which could be relevant in material science or photochemistry applications (Buscemi et al., 1996).

properties

IUPAC Name

3-(2-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-12-6-4-5-7-15(12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-8-10-14(26-2)11-9-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDCOOMCOBPTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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